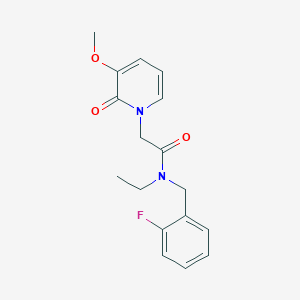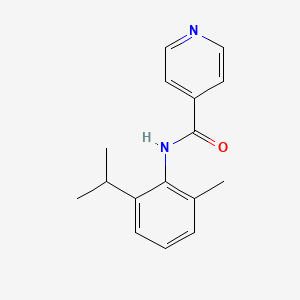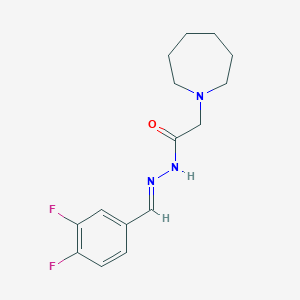![molecular formula C19H28N2O2 B5512355 2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)
2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol" is a compound that belongs to the class of pyrrolopyrrole derivatives. These compounds have been studied for their interesting optical and photophysical properties.
Synthesis Analysis
The synthesis of related pyrrolopyrrole derivatives involves efficient conditions for developing tetra-, penta-, and hexa-substituted derivatives. One study by Krzeszewski et al. (2014) reports a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, using p-toluenesulfonic acid as a catalyst, yielding high yields of 1,4-dihydropyrrolo[3,2-b]pyrroles (Krzeszewski et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrolopyrrole derivatives, like the compound , typically shows strong fluorescence and exhibits moderate to large Stokes shifts. These properties are a result of the strategic placement of electron-withdrawing substituents, as detailed in the study by Krzeszewski et al. (2014) (Krzeszewski et al., 2014).
Chemical Reactions and Properties
Pyrrolopyrrole derivatives can undergo various chemical reactions. For example, studies have shown that these compounds can be prepared from tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles via direct arylation. The presence of electron-rich and electron-poor aromatic haloarenes influences the reaction outcomes (Krzeszewski et al., 2014).
Physical Properties Analysis
The physical properties of pyrrolopyrrole derivatives are characterized by their strong blue fluorescence and high quantum yields of fluorescence, as reported by Krzeszewski et al. (2014). These properties are directly linked to the molecular structure and the nature of substituents (Krzeszewski et al., 2014).
Chemical Properties Analysis
The chemical properties of these derivatives include high two-photon absorption cross-section values measured in the near-IR region. This indicates significant conjugations within the propeller-shaped dyes of these compounds, as observed in the study by Krzeszewski et al. (2014) (Krzeszewski et al., 2014).
Applications De Recherche Scientifique
Vapor-Liquid Equilibrium and Viscosity Modeling
Research on N-methyl-2-pyrrolidone (NMP) mixtures, including with 2-butanol, demonstrates the importance of understanding solvent characteristics and interactions in scientific and industrial applications. The study by Pourabadeh et al. (2020) models the vapor-liquid equilibrium and viscosity of NMP mixtures, highlighting the complex interactions between solvents and their practical implications. This research emphasizes the need for accurate modeling in solvent selection and use, relevant to studying and applying complex organic compounds like 2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol in various scientific fields (Pourabadeh, Sanjari Fard, & Salmani, 2020).
Synthetic Methodologies and Chemical Reactions
The development of synthetic methodologies for creating complex organic molecules is fundamental in research applications. Studies on the synthesis of bicyclic compounds through tandem ring-closing metathesis-radical cyclization and the gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives offer insights into the techniques and processes that could be applied to synthesize and study compounds similar to 2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol. These methodologies are crucial for advancing the synthesis of novel organic compounds with potential applications in various domains, including pharmaceuticals and materials science (Clive & Cheng, 2001), (Dib et al., 2008).
Molecular Engineering and Biofuel Production
The metabolic engineering of microorganisms for the production of isoprenoid-based C5 alcohols showcases the potential of biotechnological approaches to produce biofuels and industrial chemicals. Research by George et al. (2015) demonstrates the engineering of E. coli to produce 3-methyl-3-buten-1-ol, among other compounds, indicating the broader implications of molecular engineering for sustainable production methods. This research highlights the potential for applying similar engineering techniques to produce related compounds, furthering the development of renewable resources and bio-based chemicals (George et al., 2015).
Propriétés
IUPAC Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,23)9-7-14-5-4-6-15(11-14)18(22)21-12-16-8-10-20(3)17(16)13-21/h4-6,11,16-17,23H,7-10,12-13H2,1-3H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYINIKOHNHIV-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC3CCN(C3C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2C[C@@H]3CCN([C@@H]3C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)


![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)
![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)

![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)
![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)

![1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5512339.png)
![N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)
